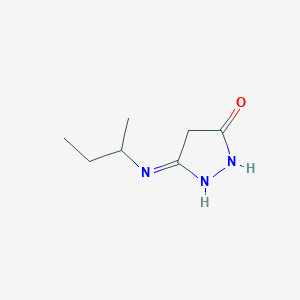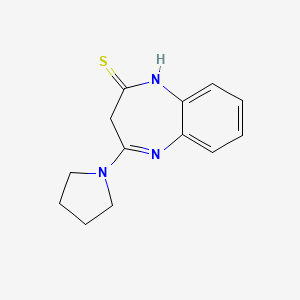![molecular formula C12H13N3O4 B12891827 5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)- CAS No. 61195-00-4](/img/structure/B12891827.png)
5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Dimethylamino)methyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a dimethylamino group, a nitrophenyl group, and an isoxazol-5(2H)-one core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a Mannich reaction, where formaldehyde and dimethylamine react with the isoxazole ring.
Nitration of the Phenyl Ring: The nitrophenyl group can be introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of 4-((Dimethylamino)methyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
科学的研究の応用
4-((Dimethylamino)methyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-((Dimethylamino)methyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
類似化合物との比較
Similar Compounds
4-((Dimethylamino)methyl)-3-phenylisoxazol-5(2H)-one: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
3-(4-Nitrophenyl)isoxazol-5(2H)-one: Lacks the dimethylamino group, which may affect its solubility and interaction with biological targets.
4-((Dimethylamino)methyl)-3-(4-chlorophenyl)isoxazol-5(2H)-one: Contains a chloro group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
4-((Dimethylamino)methyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one is unique due to the combination of the dimethylamino group and the nitrophenyl group on the isoxazole ring. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
特性
CAS番号 |
61195-00-4 |
|---|---|
分子式 |
C12H13N3O4 |
分子量 |
263.25 g/mol |
IUPAC名 |
4-[(dimethylamino)methyl]-3-(4-nitrophenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C12H13N3O4/c1-14(2)7-10-11(13-19-12(10)16)8-3-5-9(6-4-8)15(17)18/h3-6,13H,7H2,1-2H3 |
InChIキー |
VXWAQWUAXGQDGW-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=C(NOC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


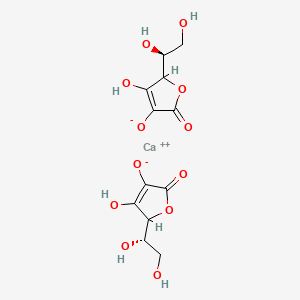
![4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12891753.png)

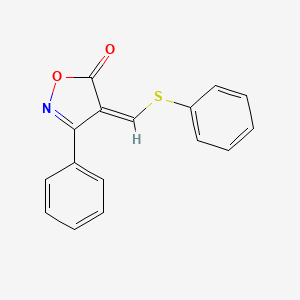
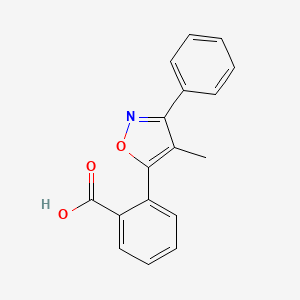

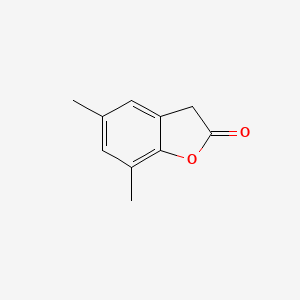
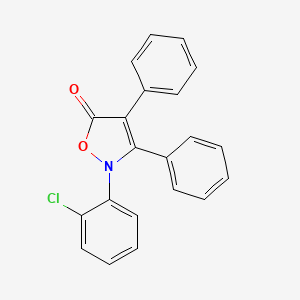
![1-[2-bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B12891783.png)
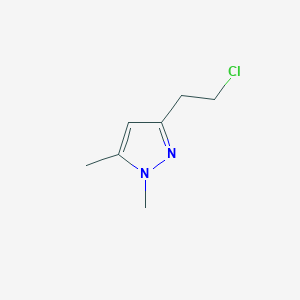
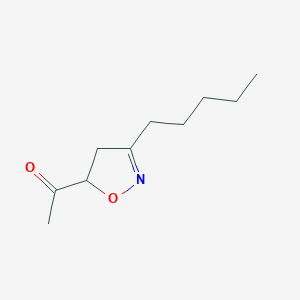
![7-Amino-6-methyl-1H-imidazo[1,2-b]pyrazol-2-ol](/img/structure/B12891812.png)
